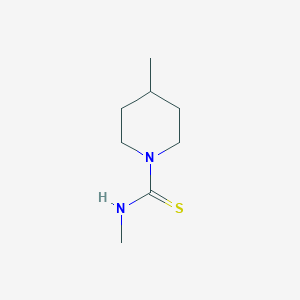

N,4-dimethylpiperidine-1-carbothioamide

Description

N,4-Dimethylpiperidine-1-carbothioamide is a piperidine derivative featuring a carbothioamide group at the 1-position and methyl substituents at the nitrogen and 4-position of the piperidine ring. The carbothioamide group (–N–C(=S)–) introduces sulfur-based electronic effects, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

N,4-dimethylpiperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S/c1-7-3-5-10(6-4-7)8(11)9-2/h7H,3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXSDLLIBSEONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethylpiperidine-1-carbothioamide typically involves the reaction of piperidine with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Piperidine with Carbon Disulfide: Piperidine is reacted with carbon disulfide to form piperidinecarbothioamide.

Methylation: The piperidinecarbothioamide is then methylated using methyl iodide to produce N,4-dimethylpiperidine-1-carbothioamide.

Industrial Production Methods

In an industrial setting, the production of N,4-dimethylpiperidine-1-carbothioamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

Raw Material Preparation: Ensuring the purity of piperidine, carbon disulfide, and methyl iodide.

Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conditions.

Purification: Using techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N,4-dimethylpiperidine-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,4-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with (3E,5E)-N-Substituted-3,5-Bis(substitutedbenzylidene)-4-Oxopiperidine-1-carbothioamides (Compounds 14–43)

These analogs share the carbothioamide group but differ significantly in their substitution patterns:

- Core Structure : The 4-oxo (keto) group in analogs contrasts with the 4-methyl group in N,4-dimethylpiperidine-1-carbothioamide. This substitution reduces steric hindrance but increases polarity due to the keto group’s hydrogen-bonding capability.

- Electronic Effects : The 4-oxo group in analogs withdraws electron density, whereas the 4-methyl group in the target compound donates electrons, altering reactivity in nucleophilic or electrophilic reactions .

Table 1: Structural and Electronic Differences

| Feature | N,4-Dimethylpiperidine-1-carbothioamide | (3E,5E)-N-Substituted-3,5-Bis(benzylidene)-4-Oxo Analogs |

|---|---|---|

| 4-Position Substituent | Methyl | Keto (C=O) |

| Aromaticity | Non-aromatic | Extended conjugation via benzylidene groups |

| Hydrogen Bonding | Moderate (N–H and S atoms) | Strong (keto group and benzylidene π-systems) |

| Molecular Weight | ~186 g/mol | ~350–450 g/mol (varies with substituents) |

Comparison with (3E,5E)-3,5-Bis(substitutedbenzylidene)-1-(4-Phenylthiazol-2-yl)piperidin-4-ones (Compounds 44–49)

These derivatives replace the carbothioamide group with a thiazole ring, introducing distinct pharmacological and chemical properties:

- Thiazole vs. Carbothioamide : The thiazole moiety (a heterocycle with nitrogen and sulfur) enhances metabolic stability compared to the carbothioamide group, which may be prone to hydrolysis.

- Biological Target Specificity : Thiazole-containing analogs often exhibit improved selectivity for kinases or antimicrobial targets due to the rigid heterocyclic structure.

Table 2: Pharmacokinetic and Functional Differences

| Property | N,4-Dimethylpiperidine-1-carbothioamide | 1-(4-Phenylthiazol-2-yl) Analogs |

|---|---|---|

| Functional Group | Carbothioamide (–N–C(=S)–) | Thiazole ring |

| Metabolic Stability | Moderate (prone to hydrolysis) | High (resistant to hydrolysis) |

| logP | ~1.5 (estimated) | ~3.0–3.5 |

| Target Applications | Enzyme inhibition, antimicrobials | Kinase inhibition, anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.